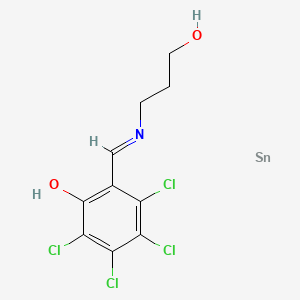![molecular formula C11H15N5OS B14596903 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide CAS No. 59886-64-5](/img/structure/B14596903.png)
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is a heterocyclic compound that features a morpholine ring attached to a pyridine ring, which is further linked to a hydrazine carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the condensation of 4-(morpholin-4-yl)pyridine-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine carbothioamide group to hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential anti-inflammatory and anti-tumor activities.
Mécanisme D'action
The mechanism of action of 2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The morpholine and pyridine rings can facilitate interactions with various biological targets, while the hydrazine carbothioamide group can form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-yl)pyridine: A simpler analog lacking the hydrazine carbothioamide group.
4-(Morpholin-4-yl)pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: A key reagent used in the synthesis.
Uniqueness
2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to the presence of both the morpholine and pyridine rings, as well as the hydrazine carbothioamide group
Propriétés
Numéro CAS |
59886-64-5 |
|---|---|
Formule moléculaire |
C11H15N5OS |
Poids moléculaire |
265.34 g/mol |
Nom IUPAC |
[(4-morpholin-4-ylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N5OS/c12-11(18)15-14-8-9-7-10(1-2-13-9)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2,(H3,12,15,18) |
Clé InChI |
NSNVYCPZBQSHCS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=NC=C2)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


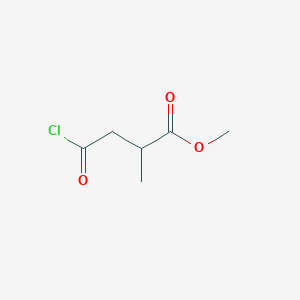
![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
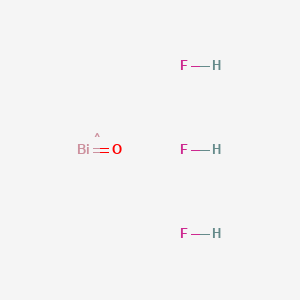
![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)
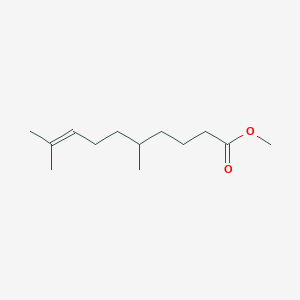

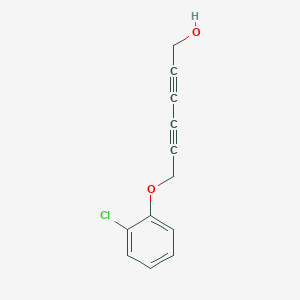
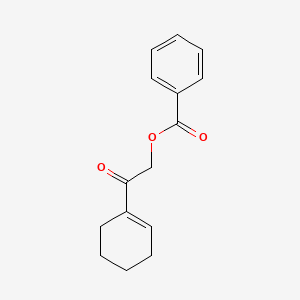
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)

